An In-depth Technical Guide to 6-Bromo-N-methyl-3-nitropyridin-2-amine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 6-Bromo-N-methyl-3-nitropyridin-2-amine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a bromine atom, a nitro group, and a secondary amine on a pyridine scaffold, presents a versatile platform for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the bromine atom influences the reactivity of the pyridine ring, making it a valuable intermediate for various chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-N-methyl-3-nitropyridin-2-amine, along with insights into its synthesis and potential reactivity, drawing upon data from structurally related compounds where direct experimental information is limited.
Molecular Structure and Identifiers
The chemical structure of 6-Bromo-N-methyl-3-nitropyridin-2-amine is characterized by a pyridine ring substituted at the 2-position with a methylamino group, at the 3-position with a nitro group, and at the 6-position with a bromine atom.
| Identifier | Value |
| IUPAC Name | 6-Bromo-N-methyl-3-nitropyridin-2-amine |
| CAS Number | 924293-34-5[1] |
| Molecular Formula | C₆H₆BrN₃O₂ |
| Molecular Weight | 232.03 g/mol |
| Canonical SMILES | CNC1=NC(=CC=C1[O-])Br |
Physical and Chemical Properties
Detailed experimental data for the physical properties of 6-Bromo-N-methyl-3-nitropyridin-2-amine are not extensively reported in publicly available literature. However, data for the closely related analogue, 6-Bromo-3-nitropyridin-2-amine (CAS 84487-04-7), which lacks the N-methyl group, can provide valuable comparative insights.
| Property | Value (for 6-Bromo-3-nitropyridin-2-amine) | Reference |
| Appearance | Yellow solid | [2] |
| Melting Point | 199-202 °C | [3][4] |
| Boiling Point | 349.5 ± 37.0 °C at 760 mmHg | [3][4] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| Molecular Formula | C₅H₄BrN₃O₂ | [3][4][5] |
| Molecular Weight | 218.01 g/mol | [3][5] |
It is anticipated that the N-methylation in the target compound may lead to a slightly lower melting point and altered solubility characteristics compared to its non-methylated counterpart due to changes in intermolecular hydrogen bonding capabilities.
Spectral Data
While specific spectral data for 6-Bromo-N-methyl-3-nitropyridin-2-amine is not widely published, chemical suppliers such as BLDpharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[1] For researchers working with this compound, it is recommended to obtain batch-specific analytical data from the supplier.
Synthesis and Reactivity
Plausible Synthetic Pathway
A potential synthetic approach could start with the bromination of 2-(methylamino)pyridine, followed by nitration. The directing effects of the methylamino and bromo substituents would be critical in achieving the desired regiochemistry.
Caption: A plausible synthetic pathway for 6-Bromo-N-methyl-3-nitropyridin-2-amine.
Chemical Reactivity
The reactivity of 6-Bromo-N-methyl-3-nitropyridin-2-amine is dictated by its key functional groups: the bromine atom, the nitro group, and the N-methylamino group.
-
Suzuki and other Cross-Coupling Reactions: The bromine atom at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[7] This allows for the introduction of various aryl or heteroaryl substituents at this position, enabling the synthesis of a diverse library of compounds.
-
Reduction of the Nitro Group: The nitro group at the 3-position can be readily reduced to an amino group using standard reducing agents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation.[6] This transformation provides a route to 6-bromo-N2-methylpyridine-2,3-diamine, a valuable building block for the synthesis of fused heterocyclic systems.
-
Nucleophilic Aromatic Substitution: While the pyridine ring is electron-deficient due to the nitro group, the bromine atom is generally less reactive towards nucleophilic aromatic substitution compared to a chlorine atom in a similar environment. However, under forcing conditions, displacement of the bromide by strong nucleophiles may be possible.
-
Reactions of the N-methylamino Group: The secondary amine can undergo various reactions such as acylation, alkylation, and sulfonylation to introduce further diversity into the molecular structure.
Caption: Key reactive sites and potential transformations of 6-Bromo-N-methyl-3-nitropyridin-2-amine.
Experimental Protocols
General Protocol for Suzuki Cross-Coupling
The following is a generalized protocol based on similar reactions with bromo-aminopyridines and should be optimized for the specific substrate.[7]
-
Reaction Setup: To a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Bromo-N-methyl-3-nitropyridin-2-amine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-100 °C. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-aryl-N-methyl-3-nitropyridin-2-amine.
General Protocol for Nitro Group Reduction
This protocol is based on standard procedures for the reduction of aromatic nitro groups.[6]
-
Reaction Setup: In a round-bottom flask, suspend 6-Bromo-N-methyl-3-nitropyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add a reducing agent, for example, iron powder (3.0-5.0 eq) followed by the dropwise addition of concentrated hydrochloric acid or acetic acid.
-
Reaction Execution: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts, washing the filter cake with the reaction solvent. Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 6-bromo-N2-methylpyridine-2,3-diamine, which can be further purified if necessary.
Safety and Handling
As with any chemical compound, 6-Bromo-N-methyl-3-nitropyridin-2-amine should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Bromo-N-methyl-3-nitropyridin-2-amine is a promising building block for the synthesis of novel compounds in the pharmaceutical and materials science fields. While detailed experimental data on the compound itself is sparse, this guide provides a solid foundation for its use by presenting data from a close structural analog, proposing plausible synthetic and reactive pathways, and outlining general experimental procedures. The strategic positioning of its functional groups offers a wealth of opportunities for chemical modification, making it a valuable tool for the creation of diverse molecular libraries. Further research into the experimental characterization and reactivity of this compound will undoubtedly expand its applications.
References
-
Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-DIAMINOPYRIDINE. Organic Syntheses Procedure. Retrieved from [Link]
-
SR Innovations India Hyderabad. (n.d.). 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 6-Bromo-3-nitropyridin-2-amine | CAS#:84487-04-7. Retrieved from [Link]
-
A. Author et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]
Sources
- 1. 924293-34-5|6-Bromo-N-methyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 6-bromo-2-nitropyridin-3-amine (C5H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 3. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 6-Bromo-3-nitropyridin-2-amine | CAS#:84487-04-7 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

